(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine
Description
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine is a structurally unique amine derivative featuring a cyclopropylmethyl group attached to a nitrogen atom, which is further linked to a 1-(3,4-difluorophenyl)ethyl moiety. This compound combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine substituents on the aromatic ring, making it of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(3,4-difluorophenyl)ethanamine |
InChI |
InChI=1S/C12H15F2N/c1-8(15-7-9-2-3-9)10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,2-3,7H2,1H3 |
InChI Key |
HSHIYXNKXPTAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
(Cyclopropylmethyl) Group Introduction
A common approach involves alkylating a pre-synthesized [1-(3,4-difluorophenyl)ethyl]amine with (bromomethyl)cyclopropane. This method is adapted from procedures for synthesizing N-(cyclopropylmethyl)aniline derivatives:
- Reagents :
- [1-(3,4-Difluorophenyl)ethyl]amine
- (Bromomethyl)cyclopropane
- Sodium hydride (NaH) in N,N-dimethylformamide (DMF)
- Conditions :
Mechanism :
The amine acts as a nucleophile, displacing bromide from (bromomethyl)cyclopropane under basic conditions. This method is efficient for introducing the cyclopropylmethyl group but requires careful control of stoichiometry to avoid over-alkylation.
Reductive Amination
Simultaneous Amine and Cyclopropylmethyl Group Formation
Reductive amination between 3,4-difluorophenylacetone and cyclopropylmethylamine offers a one-pot alternative:
- Reagents :
- 3,4-Difluorophenylacetone
- Cyclopropylmethylamine
- Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM)
- Conditions :
- Avoids pre-functionalized intermediates.
- High stereoselectivity achievable with chiral catalysts.
Cyanide Reduction Pathway
From Nitrile Intermediates
A patent-derived method involves synthesizing cyclopropyl cyanide derivatives, followed by hydrogenation:
- Step 1 : React allylic chloride (e.g., 3-chloro-1-(3,4-difluorophenyl)propane) with HBr and a free radical catalyst (e.g., benzoyl peroxide) to form 1-bromo-3-chloropropane derivatives.
- Step 2 : Convert to γ-chloronitrile via reaction with NaCN in ethanol/water.
- Step 3 : Cyclize the nitrile under basic conditions (NaOH) to form cyclopropyl cyanide.
- Step 4 : Reduce with H₂/Pd-C in the presence of [1-(3,4-difluorophenyl)ethyl]amine to yield the target compound.
Comparative Analysis of Methods
Purification and Characterization
- Chromatography : Silica gel with ethyl acetate/n-heptane gradients.
- Spectroscopy :
Industrial-Scale Considerations
- Catalyst Selection : Palladium on carbon (Pd-C) for hydrogenation.
- Solvent Recovery : Ethanol/water mixtures are recyclable.
- Safety : Avoid metal hydrides (e.g., LiAlH₄) due to handling risks.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or alkoxides.
Scientific Research Applications
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: The compound may inhibit the activity of enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.
Modulation of Gene Expression: The compound may modulate the expression of genes involved in various physiological processes, leading to changes in cellular function.
Comparison with Similar Compounds
Key Differences :
- Backbone : The analog features a cyclopropane ring directly fused to the amine group, whereas the target compound has a cyclopropylmethyl group (-CH2-C3H5) as a spacer between the amine and the fluorinated aromatic ethyl chain.
- Stereochemistry : The (1R,2S) configuration in the analog imposes specific spatial constraints that influence receptor binding, while the target compound’s stereochemical preferences are less studied .
Functional Analog: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
Comparison Highlights :
- Pharmacokinetics : The ethyl linker in the target compound may confer metabolic stability by reducing enzymatic cleavage compared to the direct cyclopropane-amine bond in the analog .
Tabulated Comparison of Key Properties
| Property | (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine |
|---|---|---|
| Molecular Formula | C13H17F2N | C9H9F2N |
| Molecular Weight (g/mol) | 237.28 | 181.17 |
| logP (Predicted) | 2.8–3.2 | 1.5–1.9 |
| Aqueous Solubility | Low (due to lipophilicity) | Moderate (improved in hydrochloride salt) |
| Stereochemical Complexity | Minimal | High (1R,2S configuration) |
| Reported Applications | Preclinical studies (hypothetical) | Industrial synthesis, enzyme inhibition |
Research Findings and Implications
- Metabolic Stability : The ethyl spacer in the target compound may reduce oxidative metabolism compared to analogs with shorter linkers, as seen in studies of structurally similar amines .
- Synthetic Challenges : The cyclopropylmethyl group introduces steric hindrance during synthesis, requiring specialized catalysts for efficient coupling reactions.
Biological Activity
(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14F2N
- CAS Number : 18977-45-2
The unique structure of this compound, characterized by a cyclopropyl group and a difluorophenyl moiety, plays a crucial role in its biological properties. The compound's ability to interact with various biological targets is pivotal in understanding its activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Similar compounds have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 32-128 µg/mL for related structures.
- Antitumor Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways. For instance, aminated derivatives have demonstrated encouraging anti-pancreatic cancer properties at low micromolar concentrations, with IC50 values around 45 µM for the most potent inhibitors .
Antimicrobial Activity
A study evaluating derivatives of amines similar to this compound demonstrated significant antibacterial effects. The following table summarizes the findings:
| Compound Type | MIC (µg/mL) | Target Organism |
|---|---|---|
| Aminated derivatives | 32-128 | Gram-positive bacteria |
| (Cyclopropylmethyl) derivatives | Varies | Various pathogens |
Antitumor Effects
Research on aminated (cyclopropylmethyl)phosphonates revealed promising results against pancreatic cancer. The following data illustrates the effectiveness of these compounds:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Diethyl (1-(4-benzylamino)butyl)cyclopropyl)methylphosphonate | 45 | Pancreatic cancer |
| Other aminated derivatives | Moderate | Various cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
